N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridin-3-yl group and a methyl moiety. The cyclopropanesulfonamide moiety is attached via a methylene linker to the pyrazole ring. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-11(9-15-20(18,19)12-4-5-12)7-13(16-17)10-3-2-6-14-8-10/h2-3,6-8,12,15H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOJNNLKOXMODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 2034326-04-8 |
Structural Representation
The compound features a cyclopropanesulfonamide moiety linked to a pyridinyl-pyrazole group, which is significant for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It acts as a selective modulator of androgen receptors, which may have implications in treating hormone-dependent cancers.
- Antiproliferative Effects : In vitro studies demonstrate that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
- Antitumor Activity : In a study published in PubMed, the compound was tested on mouse xenograft models, showing significant tumor growth inhibition compared to control groups .
- Selectivity for Androgen Receptors : A patent indicates that compounds similar to this compound are effective as tissue-selective androgen receptor modulators (SARMs), suggesting potential applications in treating prostate cancer .
- Synergistic Effects with Other Drugs : Research has indicated that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Pyrazole Derivatives
Compound A : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Molecules, 2015)
- Core Structure : Pyridine-sulfonamide linked to a 3,4,5-trimethylpyrazole.
- Substituents : A 4-chlorophenyl carbamoyl group replaces the cyclopropane moiety.
- Key Data: Melting Point: 178–182°C (vs. IR Spectroscopy: Strong SO₂ absorption at 1170 cm⁻¹, similar to sulfonamide derivatives. NMR: Pyridyl protons resonate at δ 7.57–9.26 ppm, comparable to aromatic environments in the target compound .
Compound B : N-((1S,3R,4S)-3-ethyl-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclopentyl)cyclopropanesulfonamide (European Patent, 2022)
- Core Structure : Cyclopropanesulfonamide fused to a cyclopentyl-pyrrolopyrimidine system.
- Functional Impact : The pyrrolopyrimidine moiety may enhance binding to ATP pockets in kinases, a feature absent in the target compound’s pyridine-pyrazole system .
Research Findings and Trends
Impact of Cyclopropane: The cyclopropane ring in the target compound may confer rigidity and metabolic stability compared to Compound A’s flexible chlorophenyl group.
Aromatic vs. Aliphatic Substituents : Compound A’s chlorophenyl group enhances lipophilicity (logP ~3.5 estimated), whereas the target compound’s pyridin-3-yl group balances hydrophilicity (logP ~2.8 predicted) .
Synthetic Accessibility : Compound A was synthesized in 75% yield via carbamoylation, suggesting that similar routes (e.g., nucleophilic substitution) could apply to the target compound. In contrast, Compound B’s fused cyclopentane-pyrrolopyrimidine system requires multi-step synthesis, reducing scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
